2-Amino-5,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-5,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic organic compound with a unique structure that includes a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multicomponent reactions. One common method includes the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . This reaction is often carried out under mild conditions and can be catalyzed by various agents to improve yield and selectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of recyclable catalysts and environmentally benign solvents, are often applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
Scientific Research Applications
2-Amino-5,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-5,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-Amino-7,7-dimethyl-5-oxo-4-(methylthio)phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-Substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids
Uniqueness
What sets 2-Amino-5,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile apart is its specific substitution pattern and the presence of the carbonitrile group, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C12H15N3 |
---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-amino-5,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C12H15N3/c1-7-3-8(2)10-5-9(6-13)12(14)15-11(10)4-7/h5,7-8H,3-4H2,1-2H3,(H2,14,15) |
InChI Key |
RVELBHTWMMPHKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=C(C1)N=C(C(=C2)C#N)N)C |
Origin of Product |
United States |
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